2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide
Description
Properties
IUPAC Name |
2-[[7-(4-ethoxyphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]-N-(4-ethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O2S/c1-3-16-5-7-17(8-6-16)23-20(28)15-30-22-25-24-21-26(13-14-27(21)22)18-9-11-19(12-10-18)29-4-2/h5-12H,3-4,13-15H2,1-2H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUJZSDHLEHYPEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2CCN3C4=CC=C(C=C4)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[2,1-c][1,2,4]triazole core, which is synthesized through the cyclization of appropriate precursors under controlled conditions. The ethoxyphenyl and ethylphenylacetamide groups are then introduced through substitution reactions, often using reagents such as ethyl iodide and ethylamine .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the ethoxyphenyl and ethylphenylacetamide moieties
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ethylamine, ethyl iodide
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
Overview
2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide is a complex organic compound belonging to the imidazo[2,1-c][1,2,4]triazole class. This compound exhibits diverse biological activities and has potential applications in medicinal chemistry, pharmacology, and materials science. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development and other scientific research applications.
Medicinal Chemistry
The compound's structure suggests potential pharmacological properties that can be explored for drug development. Research has indicated that imidazo[2,1-c][1,2,4]triazoles possess various bioactivities including:
- Antimicrobial Activity : Compounds in this class have shown effectiveness against bacteria and fungi. Studies have highlighted their potential as antibacterial agents with activity comparable to established antibiotics .
- Anticancer Properties : The unique interactions of this compound with cellular pathways may inhibit cancer cell proliferation. Similar compounds have been studied for their ability to target specific cancer-related enzymes .
- Anti-inflammatory Effects : The ability of imidazo[2,1-c][1,2,4]triazoles to modulate inflammatory pathways makes them candidates for treating inflammatory diseases .
Research indicates that this compound may act through:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : It could interact with specific receptors influencing cellular signaling pathways related to various diseases .
Material Science
The compound can serve as a building block for synthesizing novel materials with unique properties. Its chemical structure allows for modifications that can enhance material characteristics such as conductivity or mechanical strength.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .
Comparison with Similar Compounds
Core Heterocycle Variations
- Imidazo-Triazole vs. Triazole Derivatives : The target compound’s imidazo[2,1-c][1,2,4]triazole core distinguishes it from simpler triazole analogs like 2-[(4-(3-methylphenyl)-5-{[(4-methylphenyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide (), which lacks the fused imidazole ring. This fusion may enhance rigidity and π-π stacking interactions in biological targets .
- Substituent Effects :
- 4-Ethoxyphenyl vs. 4-Chlorophenyl : Substitution with electron-donating ethoxy () versus electron-withdrawing chloro () groups alters electronic properties and binding affinities. For example, 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1H-indazol-6-yl)acetamide () shows how chloro groups may enhance interactions with hydrophobic enzyme pockets .
- Sulfanyl Linkers : The sulfanyl bridge in the target compound is common among analogs (e.g., ), but variations in adjacent groups (e.g., trifluoromethyl in ) modulate steric and electronic effects .
Acetamide Tail Modifications
- Terminal Aryl Groups: The 4-ethylphenyl terminus contrasts with bulkier substituents like 2-(trifluoromethyl)phenyl () or 4-(1-hydroxyiminoethyl)phenyl (). These differences impact solubility and membrane permeability. For instance, trifluoromethyl groups increase metabolic stability but reduce aqueous solubility .
Pharmacological and Biochemical Comparisons
Anti-Exudative Activity
- Acetamide derivatives such as 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide () exhibit anti-exudative activity comparable to diclofenac sodium. The target compound’s ethoxyphenyl group may similarly modulate cyclooxygenase (COX) inhibition, though direct data are unavailable .
Antiproliferative Potential
- Hydroxyacetamide derivatives () demonstrate antiproliferative effects via unknown mechanisms, possibly involving kinase inhibition. The target compound’s imidazo-triazole core may offer enhanced interaction with ATP-binding pockets in kinases .
Nitric Oxide Donor Hybrids
- Triazole/oxime hybrids () act as nitric oxide donors, suggesting that structural modifications (e.g., introducing oxime groups) could diversify the target compound’s applications. However, the ethoxy and ethyl groups in the target compound may limit nitric oxide release compared to hydroxylamine-derived analogs .
IR and Mass Spectral Data
- IR Spectroscopy : The target compound’s C=O stretch (expected ~1670 cm⁻¹) aligns with analogs like N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (: 1678 cm⁻¹) . Sulfanyl (C–S) stretches (~680 cm⁻¹) are consistent across derivatives (e.g., ) .
- HRMS : Molecular weight calculations for analogs (e.g., : [M+H]+ 393.1118) provide benchmarks for validating the target compound’s synthesis .
Biological Activity
The compound 2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide is a novel synthetic organic molecule that has garnered attention for its potential biological activities. Its complex structure combines an imidazo-triazole framework with various functional groups that may enhance its pharmacological properties.
Chemical Structure and Properties
The IUPAC name for the compound is 2-{[7-(4-ethoxyphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide , with a molecular formula of and a molecular weight of approximately 479.5 g/mol. The structure includes:
- An imidazo-triazole core , known for its diverse biological activities.
- A sulfanyl group , which may contribute to its reactivity and interaction with biological targets.
- Ethoxy and ethyl phenyl substituents that may influence solubility and bioactivity.
Anticancer Activity
Research indicates that compounds with similar structural motifs to the target compound exhibit significant anticancer properties. For instance:
- Cytotoxicity Studies : Analogous compounds have shown cytotoxic effects against various cancer cell lines, including human colon cancer (HCT116), lung cancer (H460), and breast cancer (MCF-7), with GI50 values ranging from 0.74 to 10 μg/mL .
The imidazo-triazole framework is often associated with interactions that inhibit cell proliferation by targeting key pathways involved in cancer growth. This includes:
- Inhibition of Focal Adhesion Kinase (FAK) : Some derivatives have been studied for their ability to inhibit FAK phosphorylation, a crucial pathway in cancer metastasis .
Antimicrobial Activity
Similar triazole compounds have been reported to possess antimicrobial properties. The compound's potential as an antimicrobial agent could be explored through:
- Minimum Inhibitory Concentration (MIC) Testing : Compounds in this class have shown activity against various pathogens, suggesting a broad spectrum of antimicrobial efficacy .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is essential for optimizing its biological activity. Key findings include:
- The presence of electron-donating groups on the phenyl rings enhances activity.
- The length and branching of alkyl chains can significantly impact efficacy .
Case Studies and Research Findings
A review of literature reveals several studies that highlight the biological activities of imidazo-triazole derivatives:
Q & A
Q. What is the standard synthetic route for preparing 2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide?
The compound is typically synthesized via nucleophilic substitution reactions. A common approach involves refluxing a triazole-thione intermediate with a chloroacetamide derivative in ethanol/water with a base (e.g., KOH) to form the thioether linkage. Purification involves precipitation, filtration, and recrystallization from ethanol . Key parameters include molar ratios (e.g., 1:1 stoichiometry of triazole-thione to chloroacetamide) and reaction time (~1 hour under reflux) .
Q. How is the anti-exudative activity of this compound evaluated experimentally?
Anti-exudative activity (AEA) is assessed using rodent models of inflammation (e.g., carrageenan-induced paw edema). The compound is administered intraperitoneally (e.g., 10 mg/kg), and efficacy is compared to reference drugs like diclofenac sodium (8 mg/kg). Metrics include reduction in edema volume and histopathological analysis of inflammatory markers .
Q. What spectroscopic techniques are used for structural characterization?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms proton environments and carbon frameworks. Infrared (IR) spectroscopy identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for acetamide). High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .
Q. What are the recommended storage conditions for this compound?
Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation or hydrolysis. Avoid exposure to moisture, direct light, and incompatible materials (e.g., strong acids/bases) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during synthesis?
Systematic optimization involves varying solvents (e.g., DMF vs. ethanol), catalysts (e.g., zeolites or pyridine for acid scavenging), and temperature gradients. For example, using zeolite (Y-H) as a catalyst at 150°C enhances reaction efficiency in forming imidazo-triazole scaffolds . Design of Experiments (DoE) methodologies can identify critical factors (e.g., time, temperature) for robustness .
Q. What strategies address contradictions in biological activity data across studies?
Discrepancies may arise from assay variability (e.g., cell lines, dosage regimes). Use orthogonal assays (e.g., in vitro enzyme inhibition + in vivo models) to validate activity. For example, compare anti-inflammatory activity in both RAW 264.7 macrophage assays and murine edema models to confirm mechanism .
Q. How does substituent variation on the phenyl rings influence bioactivity?
Structure-activity relationship (SAR) studies reveal that electron-donating groups (e.g., ethoxy at the 4-position) enhance anti-inflammatory activity by improving solubility and target binding. Conversely, halogen substituents (e.g., Cl, F) may increase metabolic stability but reduce solubility . Computational docking (e.g., AutoDock Vina) predicts binding affinities to cyclooxygenase-2 (COX-2) .
Q. What advanced analytical methods resolve ambiguous spectral data for this compound?
For overlapping NMR signals, use 2D techniques (COSY, HSQC) to assign proton-carbon correlations. X-ray crystallography provides definitive confirmation of stereochemistry and crystal packing . Mass spectrometry imaging (MSI) can localize the compound in biological tissues during pharmacokinetic studies .
Q. How are stability and decomposition pathways studied under physiological conditions?
Accelerated stability testing in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) identifies degradation products via LC-MS. For example, hydrolysis of the acetamide moiety generates sulfhydryl intermediates, which can be trapped with iodoacetamide and analyzed .
Q. What experimental designs minimize variability in in vivo efficacy studies?
Use randomized block designs with split-split plots to control variables like dosage, administration route, and harvest time. Include positive controls (e.g., diclofenac) and blinded assessments to reduce bias. Replicates (n ≥ 4) ensure statistical power .
Methodological Notes
- Synthesis : Prioritize anhydrous conditions for moisture-sensitive intermediates .
- Bioassays : Validate animal models with genetic knockout studies to confirm target specificity .
- Computational Tools : Use Gaussian or Schrödinger Suite for DFT calculations to predict electronic properties and reactivities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
